methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride

Description

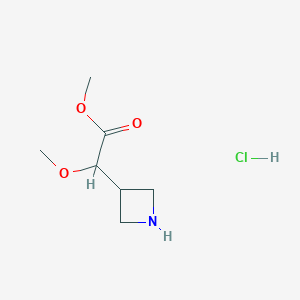

Chemical Structure and Properties Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride (CAS: 890849-61-3) is a bicyclic organic compound featuring an azetidine (4-membered nitrogen-containing ring) substituted with a methoxy group and a methyl ester moiety. Its molecular formula is C₇H₁₄ClNO₃, and it is typically supplied as a hydrochloride salt to enhance stability and solubility. The compound is hygroscopic and requires storage at 2–8°C for long-term preservation .

Applications

Primarily used as a biochemical reagent, this compound serves as a key building block in medicinal chemistry for synthesizing protease inhibitors, kinase modulators, and other small-molecule therapeutics. Its structural rigidity and nitrogen-rich scaffold make it valuable for targeting enzyme active sites .

For example, azetidine-containing intermediates often employ mercaptoacetic acid or ZnCl₂-catalyzed cyclization under reflux conditions, as seen in related thiazolidinone syntheses .

Properties

IUPAC Name |

methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-6(7(9)11-2)5-3-8-4-5;/h5-6,8H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGXICCXVYVJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CNC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yl)-2-methoxyacetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)-2-methoxyacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, such as the [2+2] photocycloaddition reaction between an imine and an alkene component.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., NaH), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and cycloaddition products. These products can be further functionalized for specific applications in research and industry.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride has garnered attention for its potential therapeutic applications. Research indicates that compounds featuring azetidine moieties can exhibit significant biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Azetidine-based compounds are being investigated for their role in inhibiting cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that azetidine derivatives exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

- Anticancer Research : Another investigation focused on the ability of azetidine derivatives to induce apoptosis in cancer cells, suggesting a promising avenue for cancer treatment. The study reported that specific modifications to the azetidine structure enhanced cytotoxicity against human cancer cell lines .

Drug Formulation

This compound can serve as a key intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for the development of novel drug candidates with improved efficacy and reduced side effects.

Enzyme-Catalyzed Reactions

The compound is also relevant in enzyme-catalyzed reactions for synthesizing chiral active pharmaceutical ingredients. Lipase enzymes have been utilized to facilitate the esterification processes involving this compound, showcasing its utility in green chemistry approaches .

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yl)-2-methoxyacetate involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound for its targets . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride with five structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|---|

| Methyl 2-(azetidin-3-yl)-2-methoxyacetate HCl | 890849-61-3 | C₇H₁₄ClNO₃ | 195.65 | Azetidine, methoxy, methyl ester | Kinase inhibitors, protease modulators |

| Methyl 2-(azetidin-3-yl)acetate HCl | 1229705-59-2 | C₆H₁₂ClNO₂ | 165.62 | Azetidine, methyl ester (no methoxy) | Biochemical reagent, intermediate synthesis |

| Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl | 1780567-99-8 | C₇H₁₃ClFNO₂ | 197.64 | Azetidine, fluoro, ethyl ester | Fluorinated drug candidates |

| Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate HCl | 1391408-07-3 | C₁₀H₁₄ClNO₃ | 231.68 | Chiral center, methoxyphenyl, methyl ester | Chiral intermediates, CNS drug synthesis |

| Methyl 2-(3-aminooxetan-3-yl)acetate HCl | 1780623-90-6 | C₆H₁₂ClNO₃ | 181.62 | Oxetane ring (instead of azetidine) | Solubility-enhancing scaffolds |

Physicochemical and Functional Differences

Azetidine vs. Oxetane Scaffolds The azetidine ring (4-membered) in the target compound provides greater ring strain and basicity compared to oxetane (4-membered oxygen-containing ring), which is more polar and metabolically stable. Oxetane derivatives, such as methyl 2-(3-aminooxetan-3-yl)acetate HCl, are often used to improve aqueous solubility in drug candidates .

In contrast, the fluoro substituent in ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl increases electronegativity, altering reactivity and metabolic resistance .

Ester Group Variations

- Ethyl esters (e.g., ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl) generally exhibit slower hydrolysis rates compared to methyl esters, extending plasma half-life in vivo .

Biological Activity

Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1784072-80-5

- Molecular Formula : C7H13ClN2O3

- Molecular Weight : 192.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Notably, it has been identified as a selective inhibitor of cyclin-dependent kinases (CDK), particularly CDK4 and CDK6, which are crucial for cell cycle regulation.

- Inhibition of Cyclin-Dependent Kinases (CDKs) :

- Anti-inflammatory Properties :

Table 1: Biological Activity Summary

| Activity Type | Mechanism/Target | Observations |

|---|---|---|

| CDK Inhibition | Selective for CDK4/CDK6 | Dose-dependent G1 arrest |

| Anti-inflammatory | Modulation of cytokines | Potential reduction in inflammation |

| Antimicrobial | Unknown | Further studies required |

Case Study 1: Cancer Treatment

A study evaluated the efficacy of this compound in various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation.

Case Study 2: Rheumatoid Arthritis

In a preclinical model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint inflammation and damage. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

Q & A

Q. Q1. What are the key synthetic strategies for preparing methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Core Synthesis Steps :

- Azetidine Ring Formation : Utilize tert-butyl carbamate-protected azetidine precursors (e.g., tert-butyl N-(azetidin-3-yl)carbamate hydrochloride) as starting materials to avoid undesired side reactions .

- Esterification : React the azetidine intermediate with methoxyacetyl chloride under anhydrous conditions. Use triethylamine as a base to neutralize HCl byproducts .

- Deprotection and Hydrochloride Salt Formation : Remove the tert-butyl carbamate group via acidic hydrolysis (e.g., HCl in dioxane) to generate the final hydrochloride salt .

- Optimization Tips :

Q. Q2. How should researchers safely handle and store this compound to ensure stability?

Methodological Answer:

- Handling Precautions :

- Storage :

Intermediate/Advanced Research Questions

Q. Q3. What analytical techniques are most reliable for characterizing this compound, and how can conflicting spectroscopic data be resolved?

Methodological Answer:

- Primary Techniques :

- NMR : Use ¹H/¹³C NMR to confirm the azetidine ring (δ ~3.5–4.0 ppm for N–CH₂ groups) and ester carbonyl (δ ~170 ppm in ¹³C) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- Resolving Data Contradictions :

- Compare retention times and fragmentation patterns with structurally similar azetidine derivatives (e.g., 3-methylazetidine hydrochloride) .

- Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Q. Q4. How can researchers address low yields in the final hydrochloride salt formation step?

Methodological Answer:

- Root Causes :

- Solutions :

Q. Q5. What are the implications of trace impurities (e.g., residual solvents) in biological assays, and how can they be mitigated?

Methodological Answer:

- Impact : Residual solvents (e.g., dioxane, triethylamine) may interfere with enzyme activity or cellular viability assays .

- Mitigation Strategies :

Data-Driven Challenges

Q. Q6. How should researchers interpret discrepancies between computational predictions (e.g., logP) and experimental solubility data?

Methodological Answer:

- Case Study :

- Resolution :

Q. Q7. What strategies can resolve conflicting cytotoxicity results across cell lines?

Methodological Answer:

- Potential Causes :

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.